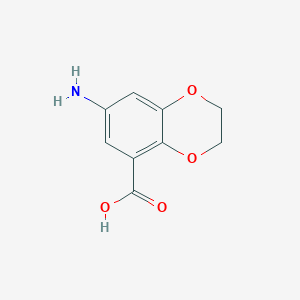
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Vue d'ensemble
Description
- Safety Information : It is classified as a Warning substance with hazard statements related to ingestion, skin and eye contact. Precautionary measures include avoiding inhalation, wearing protective gear, and handling with care .
Molecular Structure Analysis
The molecular structure of 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid consists of a benzodioxine ring system with an amino group and a carboxylic acid functional group. The benzodioxine moiety is a bicyclic system containing two oxygen atoms in adjacent positions .
Applications De Recherche Scientifique
Anti-Tumor Activity
Benzofuran compounds, which include 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, have shown strong biological activities such as anti-tumor . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Anti-Oxidative Activity
These compounds have shown anti-oxidative activities . This suggests potential applications in the treatment of diseases caused by oxidative stress, such as neurodegenerative diseases and aging-related disorders.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Analytical Chemistry
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid could potentially be used in analytical chemistry. For instance, luminol, a compound with a similar structure, is highly stable and is used in various fields such as analytical chemistry, metallurgy, biochemistry, and forensics for detecting reactive species .
6. Synthesis of Amino Amides and Amino Esters Alkaline hydrolysis of 1- (2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile gave the corresponding carboxylic acid which was converted to carbonyl chloride, and the latter reacted with N, N -di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .
Electrochemical Applications
The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone, and generate structural analogues. 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were then obtained as two regioisomers in good to high overall yields (65-90%) and 1:3 ratios, through an inverse electron demand Diels-Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
Anticonvulsant Activity
Compounds with a similar structure have shown potential anticonvulsant activity . This suggests that 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid could potentially be used in the development of new anticonvulsant drugs.
Propriétés
IUPAC Name |
7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRYNXDRMYDGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)
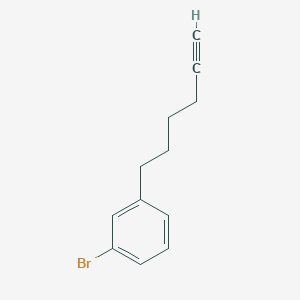

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
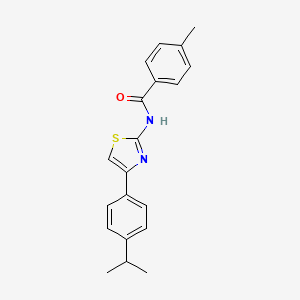
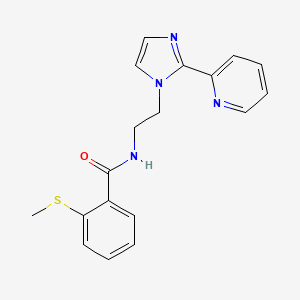
![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)
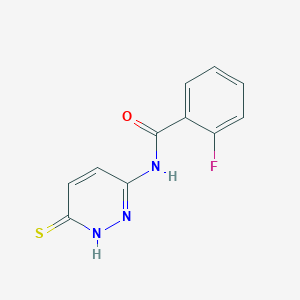

![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)
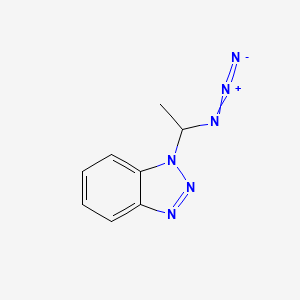
![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)